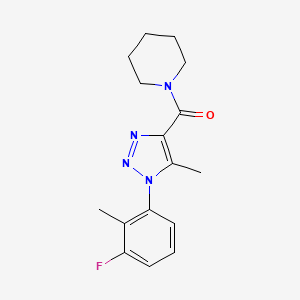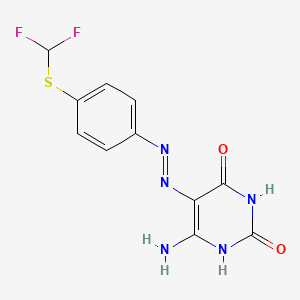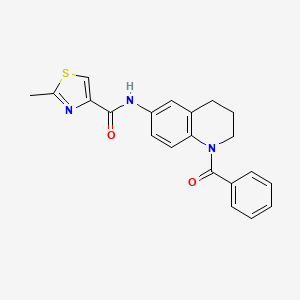
(1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is a synthetic organic molecule that features a triazole ring, a piperidine ring, and a fluorinated aromatic ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne. For instance, 3-fluoro-2-methylphenyl azide can react with an alkyne derivative to form the triazole ring under copper(I) catalysis.
Attachment of the Piperidine Ring: The triazole intermediate can then be reacted with a piperidine derivative. This step often involves nucleophilic substitution or coupling reactions.
Final Assembly: The final step involves the formation of the methanone linkage, which can be achieved through various carbonylation reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for the cycloaddition step, and high-throughput screening of reaction conditions to identify the most efficient catalysts and solvents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution, particularly at positions ortho and para to the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the methanone group.
Substitution: Halogenated or nitrated derivatives of the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, the compound can be used as a probe to study enzyme interactions and receptor binding due to its triazole and piperidine moieties, which are common in bioactive molecules.
Medicine
In medicinal chemistry, (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings that benefit from its unique chemical structure.
Wirkmechanismus
The mechanism by which (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The fluorinated aromatic ring can further modulate the compound’s electronic properties, influencing its reactivity and binding characteristics.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- (1-(3-fluoro-2-methylphenyl)-5-ethyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone
- (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(morpholin-1-yl)methanone
Uniqueness
The uniqueness of (1-(3-fluoro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)(piperidin-1-yl)methanone lies in its specific substitution pattern, which can significantly influence its chemical and biological properties. The presence of the fluorine atom can enhance metabolic stability and binding affinity, making it a valuable compound for further research and development.
This compound , covering its synthesis, reactions, applications, and unique characteristics
Eigenschaften
IUPAC Name |
[1-(3-fluoro-2-methylphenyl)-5-methyltriazol-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN4O/c1-11-13(17)7-6-8-14(11)21-12(2)15(18-19-21)16(22)20-9-4-3-5-10-20/h6-8H,3-5,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEATKJLCMRYLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)N2C(=C(N=N2)C(=O)N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-[2-[(E)-But-2-enyl]-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl]benzamide](/img/structure/B2639577.png)

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2639579.png)
![7-(4-methoxyphenyl)-N-(2-methylphenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2639580.png)
![2,5-dichloro-N-[2-(1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2639583.png)


![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzofuran-2-carboxamide](/img/structure/B2639587.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2-methylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2639591.png)

![2-[4-(1,3-benzothiazole-2-carbonyl)piperazin-1-yl]-4-methoxy-1,3-benzothiazole](/img/structure/B2639594.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(4-fluoroanilino)acrylaldehyde O-methyloxime](/img/structure/B2639596.png)

